
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of two chlorine atoms, a cyclohexene ring, and a prop-2-en-1-yl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of cyclohex-1-ene with prop-2-en-1-ylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions may include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Acidic or basic conditions, elevated temperatures.
Reduction: Anhydrous conditions, low temperatures.
Substitution: Polar aprotic solvents, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-N-(cyclohexyl)-N-(prop-2-en-1-yl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(propyl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)propionamide
Uniqueness
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may influence its reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
39085-02-4 |
|---|---|
Molekularformel |
C11H15Cl2NO |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2,2-dichloro-N-(cyclohexen-1-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-8-14(11(15)10(12)13)9-6-4-3-5-7-9/h2,6,10H,1,3-5,7-8H2 |
InChI-Schlüssel |
USHZEUTZMTUGKL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(C1=CCCCC1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



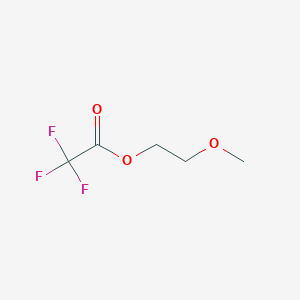
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
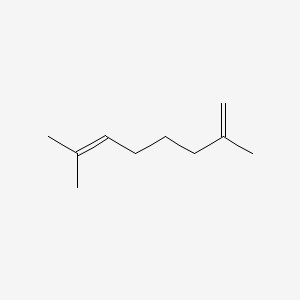
![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
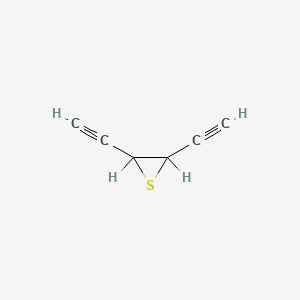
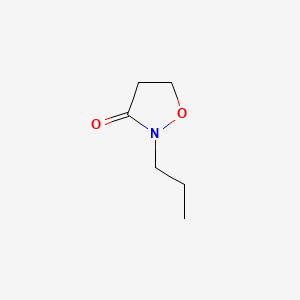

![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
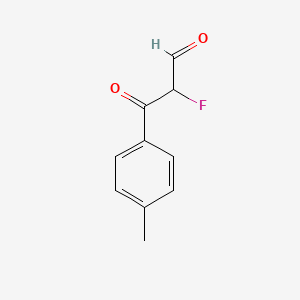
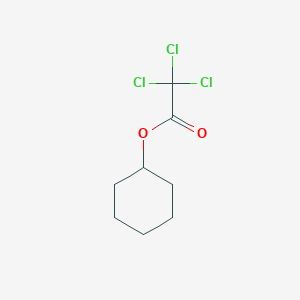
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
